ethyl 3-(4-fluorobenzyl)-1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-piperidinecarboxylate
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, combining various functional groups to achieve the desired molecular architecture. For instance, compounds like ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate were synthesized via Knoevenagel condensation, a common method likely relevant to our compound's synthesis, which involves condensing aldehydes with active methylene compounds in the presence of a catalyst (Kumar et al., 2016).
Molecular Structure Analysis
Molecular structure analysis often utilizes X-ray diffraction and spectroscopic techniques to elucidate the arrangement of atoms within a molecule. For analogues of the compound , studies have shown distinct geometric configurations and interactions, such as offset π–π interactions, which are pivotal for understanding the molecule's behavior in various chemical contexts (Kumar et al., 2016).
properties
IUPAC Name |
ethyl 3-[(4-fluorophenyl)methyl]-1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)piperidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O3/c1-2-32-24(31)25(16-19-7-9-20(26)10-8-19)13-5-15-29(18-25)23(30)12-11-21-17-28-14-4-3-6-22(28)27-21/h3-4,6-10,14,17H,2,5,11-13,15-16,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVITAXRTXXTFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)CCC2=CN3C=CC=CC3=N2)CC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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